2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in organic chemistry due to its unique structure, which includes an oxazole ring, a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid typically involves multiple steps. One common method starts with the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) and acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid has several applications in scientific research:
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The oxazole ring can interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}oxazole-5-carboxylate
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(1,3-oxazol-4-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the oxazole ring. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H16N2O5 |
---|---|
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)18-10(16)13-8(9(14)15)4-7-5-17-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
LYUZEFKVPLGYKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=COC=N1)C(=O)O |
Origin of Product |
United States |
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